![molecular formula C11H9BrO2 B1383750 5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid CAS No. 2060034-66-2](/img/structure/B1383750.png)
5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthetic route for this compound involves the bromination of a cyclopropa[a]indene precursor. Detailed synthetic methods and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid consists of a cyclopropyl ring fused to an indene moiety. The bromine atom is attached to the cyclopropyl ring. Refer to the InChI code for the exact arrangement of atoms .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and esterification. Investigating its reactivity with different reagents and functional groups would provide valuable insights .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
Synthetic Applications : The compound has been explored in synthetic chemistry, particularly in the creation of structurally complex and novel compounds. For example, its derivatives have been used in the synthesis of constrained 1-aminocyclopropane-1-carboxylic acid systems, which are important in organic synthesis and medicinal chemistry (Szakonyi et al., 2002).
Catalytic Reactions : In another instance, the compound is involved in palladium-catalyzed carbonylative cyclization processes, highlighting its utility in catalytic reactions to produce complex organic molecules (Yeon Kyu Bae & C. Cho, 2014).
Crystal Structure Analysis : The compound and its derivatives have also been studied for their crystallographic properties, which is crucial in understanding molecular interactions and structures (G. Anuradha et al., 2014).
Chemical Properties and Reactions
Bromination and Cyclopropanation : The compound is involved in various chemical reactions like bromination and cyclopropanation, which are fundamental reactions in organic chemistry, providing insights into reaction mechanisms and stereochemistry (G. Bellucci et al., 1972).
Regioselective Synthesis : There is research on its use in regioselective synthesis methods, which are essential for creating compounds with specific structural features (P. Sharma et al., 2020).
Novel Cyclization Processes : The compound has been utilized in novel cyclization processes to synthesize polycyclic compounds, highlighting its role in expanding the repertoire of synthetic methodologies (Ying Han et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c12-8-3-1-2-5-6(8)4-7-9(5)10(7)11(13)14/h1-3,7,9-10H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDGZULMFPEJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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